1-(4-甲苯磺酰基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

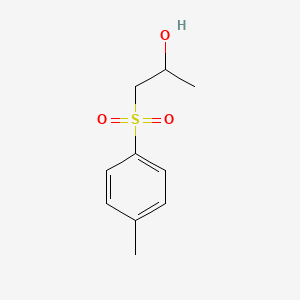

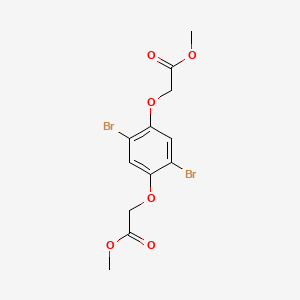

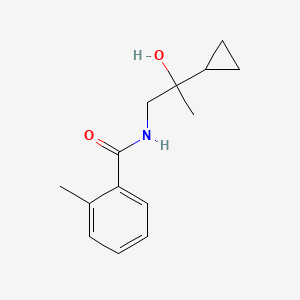

The compound 1-(4-Methylbenzenesulfonyl)propan-2-ol is a chemical that features a sulfonyl functional group attached to a 4-methylbenzene (p-tolyl) ring and a propan-2-ol moiety. This structure is related to various compounds that have been synthesized and studied for different chemical properties and reactivities. Although the specific compound is not directly mentioned in the provided papers, the related compounds offer insights into the behavior of sulfonyl-containing molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide was synthesized from 2-amino-2-ethyl-1,3-propanediol in two steps with an overall yield of 80% . This demonstrates the feasibility of introducing the sulfonyl group onto a propanol backbone, which is relevant for the synthesis of 1-(4-Methylbenzenesulfonyl)propan-2-ol.

Molecular Structure Analysis

X-ray crystallography and computational methods such as AM1 molecular orbital calculations are commonly used to determine the structure and conformation of sulfonyl-containing compounds. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated using these techniques, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group . Such studies are indicative of the potential molecular geometry and electronic structure of 1-(4-Methylbenzenesulfonyl)propan-2-ol.

Chemical Reactions Analysis

Compounds with the 4-methylbenzenesulfonyl group participate in various chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was used in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts . This suggests that the sulfonyl group can act as a good leaving group or electron-withdrawing group to facilitate nucleophilic attacks, which could be relevant for the reactivity of 1-(4-Methylbenzenesulfonyl)propan-2-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by the presence of the sulfonyl group and the overall molecular structure. For example, the solvolysis of pent-4-enyl p-nitrobenzenesulfonate in hexafluoropropan-2-ol was found to be insignificant, indicating the stability of the sulfonyl ester under these conditions . This information can be extrapolated to predict the solubility, stability, and reactivity of 1-(4-Methylbenzenesulfonyl)propan-2-ol in various solvents.

科学研究应用

溶剂中的相互作用和反应性

- 涉及甲苯衍生物(结构与目标磺酰化合物相似)在水、乙醇、丙醇-1和丁醇-1等溶剂中的二元混合物的密度和粘度研究提供了对溶质-溶剂相互作用的见解。这些相互作用,包括氢键和疏水水合作用,对于理解磺酰化合物在各种环境中的行为至关重要,这可以应用于反应和过程的溶剂选择 (Chunying Zhu 等人,2014 年).

对生物活性的结构效应

- 对芳基磺酰胺类似物的构效关系的研究揭示了对磺酰基和相邻结构的修饰如何影响分子的药理特性,例如抑制肿瘤生长。这些发现对于设计具有优化治疗益处的含磺酰基化合物至关重要 (J. Mun 等人,2012 年).

分子组织和聚集

- 对磺酰基化合物在甲醇和丙醇-2等溶剂中的组织的光谱研究表明,这些分子可以形成聚集体或保持单体形式,具体取决于溶剂。此信息对于预测和控制化学配方和工艺中的分子相互作用很有价值 (A. Matwijczuk 等人,2018 年).

催化和化学合成

- 对涉及磺酰化合物的有机催化反应的研究证明了它们作为催化剂或反应物在合成复杂有机分子(例如多取代吡咯)中的潜力。这突出了磺酰基在促进化学转化中的作用,该作用可应用于材料合成、药物开发等 (Yin Zheng 等人,2015 年).

安全和危害

The safety information for “1-(4-Methylbenzenesulfonyl)propan-2-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause drowsiness or dizziness, and prolonged or repeated exposure may cause damage to organs . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWONTUYTTWYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

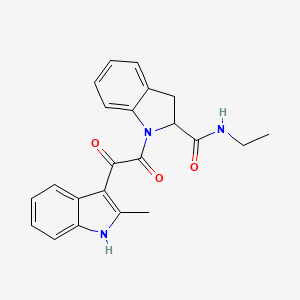

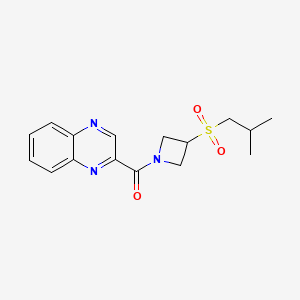

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)

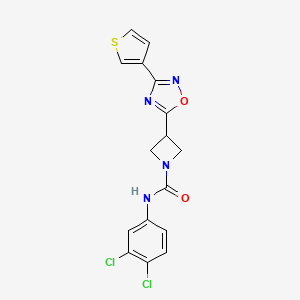

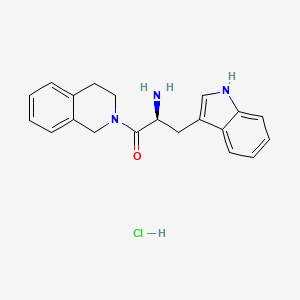

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)

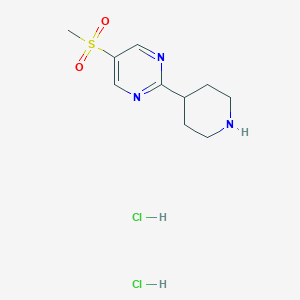

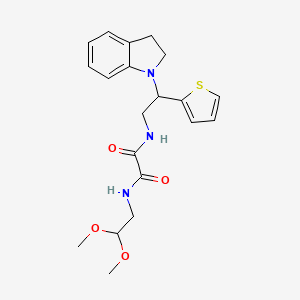

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)